

Application of BMS-795311 in Hamster Atherosclerosis Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	BMS-795311	
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Introduction

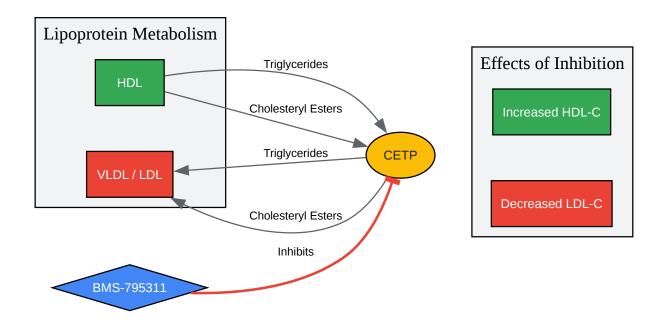
The Syrian Golden hamster (Mesocricetus auratus) has emerged as a valuable animal model for studying atherosclerosis and dyslipidemia. Unlike mice, hamsters possess a lipid metabolism profile that more closely resembles that of humans, including the presence of Cholesteryl Ester Transfer Protein (CETP), a key enzyme in lipoprotein metabolism.[1][2][3] This makes the hamster an ideal model for evaluating CETP inhibitors, a class of drugs aimed at raising high-density lipoprotein cholesterol (HDL-C) levels. **BMS-795311** is a potent and orally bioavailable CETP inhibitor that has been shown to increase HDL cholesterol content and size in moderately fat-fed hamsters.[4][5][6] These application notes provide a detailed protocol for investigating the efficacy of **BMS-795311** in a diet-induced hamster model of atherosclerosis.

Mechanism of Action: CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides.[4][7] This process contributes to lower HDL-C levels and higher LDL-C levels, a pro-atherogenic lipid profile. By inhibiting CETP, **BMS-795311** blocks this transfer, leading to an increase in the cholesteryl ester content of HDL, resulting in larger, more mature HDL particles,



and a decrease in the cholesterol content of LDL particles.[8][9] This modulation of lipoprotein profiles is hypothesized to reduce the development of atherosclerosis.



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Mechanism of CETP Inhibition by BMS-795311.

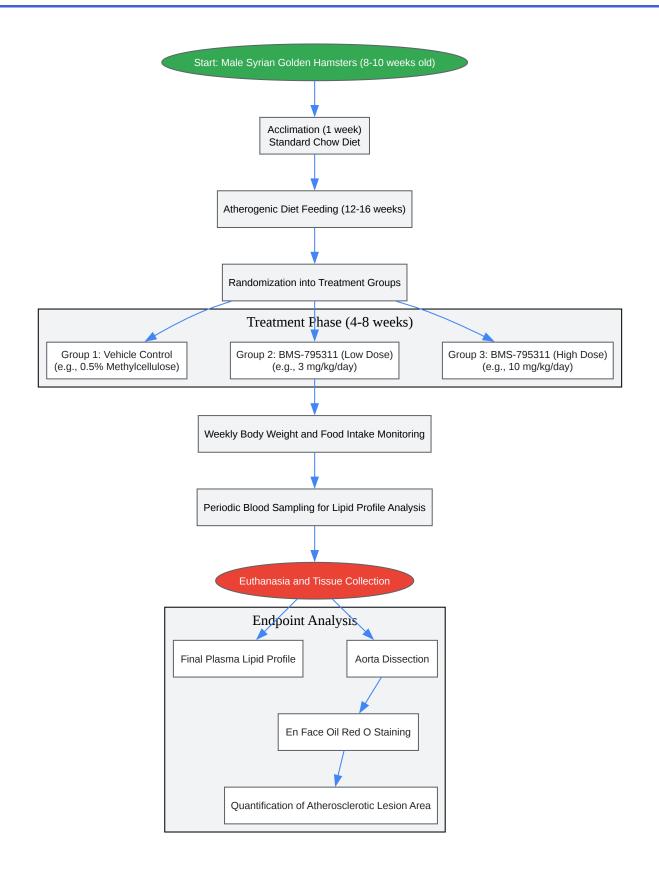
Experimental Protocols Animal Model and Diet-Induced Atherosclerosis

A well-established method for inducing atherosclerosis in hamsters involves feeding a high-fat, high-cholesterol diet.

- Animals: Male Syrian Golden hamsters, 8-10 weeks old.
- Atherogenic Diet: A purified diet containing 15-20% fat (e.g., coconut oil or butter), 0.25-0.5% cholesterol, and may be supplemented with 0.5% sodium cholate to enhance hyperlipidemia.
 [10]
- Induction Period: Hamsters are fed the atherogenic diet for a period of 12-16 weeks to induce significant atherosclerotic lesion development.[10][11]

Experimental Design and Dosing





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Experimental Workflow for Evaluating BMS-795311.



- Groups:
 - Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
 - Group 2: BMS-795311, low dose (e.g., 3 mg/kg)
 - Group 3: BMS-795311, high dose (e.g., 10 mg/kg)
- Drug Preparation: **BMS-795311** is suspended in the vehicle.
- Administration: Oral gavage, once daily.
- Treatment Duration: 4-8 weeks, concurrent with the latter phase of the atherogenic diet feeding.

Endpoint Analysis

- Sample Collection: Blood is collected via retro-orbital sinus or cardiac puncture at the end of the study into EDTA-containing tubes. Plasma is separated by centrifugation.
- Analysis: Total cholesterol (TC), triglycerides (TG), HDL-C, and LDL-C are measured using commercially available enzymatic kits.
- Aorta Dissection: At necropsy, the entire aorta is carefully dissected from the heart to the iliac bifurcation.
- En Face Preparation and Staining:
 - The aorta is fixed in 10% neutral buffered formalin for 24-48 hours.
 - Adventitial fat and connective tissue are carefully removed.[12]
 - The aorta is opened longitudinally, pinned flat on a black wax surface, and stained with Oil Red O solution (e.g., 0.3-0.5% in isopropanol/water) to visualize lipid-rich atherosclerotic plaques.[13][14]
- Image Acquisition and Analysis:
 - High-resolution images of the stained aorta are captured.



- The total aortic surface area and the Oil Red O-positive (lesion) area are quantified using image analysis software (e.g., ImageJ or Image-Pro Plus).[12]
- Atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.

Data Presentation: Expected Outcomes

The following tables present hypothetical data based on the known mechanism of action of CETP inhibitors.

Table 1: Hypothetical Effects of **BMS-795311** on Plasma Lipid Profiles in Atherosclerotic Hamsters

Parameter	Vehicle Control	BMS-795311 (3 mg/kg)	BMS-795311 (10 mg/kg)
Total Cholesterol (mg/dL)	350 ± 45	310 ± 38	280 ± 30
HDL-C (mg/dL)	60 ± 8	95 ± 12	120 ± 15
LDL-C (mg/dL)	250 ± 30	180 ± 25*	130 ± 20
Triglycerides (mg/dL)	180 ± 25	165 ± 20	150 ± 18

Data are presented as mean \pm SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Table 2: Hypothetical Effects of BMS-795311 on Aortic Atherosclerotic Lesion Area

Parameter	Vehicle Control	BMS-795311 (3 mg/kg)	BMS-795311 (10 mg/kg)
Lesion Area (% of Total Aorta)	12.5 ± 2.1	8.2 ± 1.5*	5.5 ± 1.1**

Data are presented as mean \pm SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control.



Conclusion

This document provides a comprehensive framework for evaluating the anti-atherosclerotic potential of the CETP inhibitor **BMS-795311** in a hamster model. The hamster's human-like lipid metabolism, particularly the presence of CETP, makes it a highly relevant preclinical model for this class of compounds. The detailed protocols for diet-induced atherosclerosis, drug administration, and endpoint analysis will enable researchers to robustly assess the efficacy of **BMS-795311** in reducing hyperlipidemia and atherosclerotic plaque development. The expected outcomes, including a significant increase in HDL-C and a reduction in atherosclerotic lesion area, would provide strong preclinical evidence for the therapeutic potential of **BMS-795311**.

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